2-Methoxy-1-methyl-3,5-dinitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

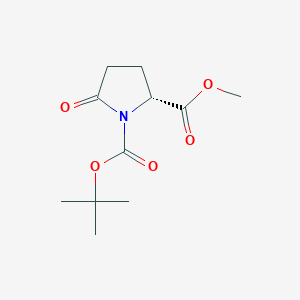

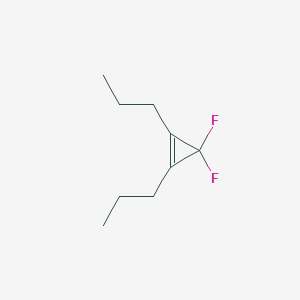

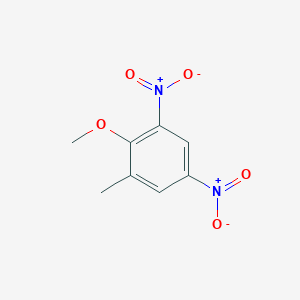

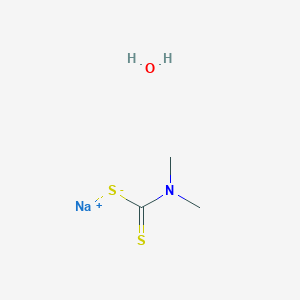

“2-Methoxy-1-methyl-3,5-dinitrobenzene” is a chemical compound with the molecular weight of 212.16 . The IUPAC name for this compound is 1-methoxy-2-methyl-3,5-dinitrobenzene .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The InChI code for “2-Methoxy-1-methyl-3,5-dinitrobenzene” is 1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution

2-Methoxy-1-methyl-3,5-dinitrobenzene is involved in reactions such as nucleophilic aromatic substitution. The reactivity of the nitro-group in such compounds is a subject of study due to its unique chemical properties. For instance, piperidine reacts with o-dinitrobenzene to form 2-nitro-1-piperidinobenzene, showcasing the utility of such compounds in synthetic chemistry. This particular reaction does not undergo base catalysis and exhibits second-order kinetics, providing a quantitative yield. The kinetics and mechanism of these reactions are critical for understanding the behavior of nitro-aromatic compounds in various chemical contexts (Pietra & Vitali, 1972).

Synthesis of Pharmaceuticals

The compound plays a role in the synthesis of pharmaceuticals. For example, the synthesis of omeprazole, a proton pump inhibitor, involves complex reactions where compounds like 2-Methoxy-1-methyl-3,5-dinitrobenzene may be involved or related. The synthesis involves multiple steps, including the formation of an ester and coupling with the Grignard reagent, showcasing the compound's importance in intricate pharmaceutical synthesis processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Photosensitive Protecting Groups

2-Methoxy-1-methyl-3,5-dinitrobenzene and related compounds find applications in the development of photosensitive protecting groups. These groups are crucial in synthetic chemistry for protecting reactive sites during a chemical reaction. The application of such groups, including 3,5-dimethoxybenzyl, 2,4-dinitrobenzenesulfenyl, shows promise for future applications in various domains of synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).

Luminescent Micelles

The compound and its related analogs are explored for their potential in creating luminescent micelles. These micelles are important in supramolecular chemistry due to their organized structure and responsive physical and optical features. They can be used as sensors for toxic materials, in bioimaging, and in drug delivery, showcasing the versatility and potential of these compounds in advanced materials science (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Analytical Method Development

The compound is also significant in the development of analytical methods. For example, it is crucial in determining the presence and concentration of methyl paraben in cosmetics. Various analytical techniques, including spectrophotometric methods and capillary electrophoresis, are employed to ensure the safety and compliance of cosmetic products (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Eigenschaften

IUPAC Name |

2-methoxy-1-methyl-3,5-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHBHMOBNNBYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324280 |

Source

|

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-methyl-3,5-dinitrobenzene | |

CAS RN |

29027-13-2 |

Source

|

| Record name | NSC406250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)